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Compound of Interest

Compound Name: 4,4-Dimethyl-2-cyclohexen-1-one

Cat. No.: B091216

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
4,4-Dimethyl-2-cyclohexen-1-one, a key intermediate in organic synthesis. The document is
intended for researchers, scientists, and professionals in drug development, offering a detailed

analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 4,4-Dimethyl-2-cyclohexen-1-
one.

1H NMR Data

Solvent: CDCl3
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
6.659 d 1H =CH-CO
5.836 d 1H =CH-C(CHs)2
2.455 t 2H -CHz2-CO
1.873 t 2H -CHz2-C=
1.169 s 6H -C(CHs)2
Data sourced from ChemicalBook.[1]
13C NMR Data
Solvent: CDCls
Chemical Shift (6) ppm Assignment

199.61 C=0 (Ketone)
159.85 =CH-CO
126.86 =CH-C(CHs3)2
36.11 -CH2-CO
34.40 -CH2-C=
32.83 -C(CHs)2
27.71 -C(CHs)2

Data sourced from ChemicalBook.[2]

Infrared (IR) Spectroscopy Data
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Wavenumber (cm~?) Interpretation

~1680 C=0 stretch (a,B-unsaturated ketone)
~1620 C=C stretch

~2960 sp3 C-H stretch

~3040 sp2 C-H stretch

Note: Specific peak values can vary slightly based on the experimental conditions. The
provided values are typical for this compound's functional groups.

Mass Spectrometry (MS) Data

mlz Interpretation

124 [M]* (Molecular lon)

109 [M - CHs]*

81 [M - CsH7]*

68 [CsHs]* (Retro-Diels-Alder fragmentation)

The molecular weight of 4,4-Dimethyl-2-cyclohexen-1-one is 124.18 g/mol .[3] The mass
spectrum is characterized by a prominent molecular ion peak and typical fragmentation
patterns for cyclic ketones.

Experimental Protocols

The following sections outline the general methodologies for acquiring the spectroscopic data
presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

o Approximately 5-25 mg of 4,4-Dimethyl-2-cyclohexen-1-one is accurately weighed and
dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCls).[4][5]
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e The solution is transferred to a clean 5 mm NMR tube.[5]

e A small amount of tetramethylsilane (TMS) can be added as an internal standard for
chemical shift referencing, although referencing to the residual solvent peak is also common.

[6][7]

e The sample is vortexed or gently sonicated to ensure homogeneity and complete dissolution.
[5] Any solid particles should be removed by filtration through a small plug of glass wool in a
Pasteur pipette to prevent distortion of the magnetic field.[4]

Data Acquisition:
e The NMR tube is placed in the spectrometer's probe.

e The magnetic field is "locked" onto the deuterium signal of the solvent to ensure field
stability.[5]

e The magnetic field homogeneity is optimized through a process called "shimming" to obtain
sharp spectral lines.[5]

e For *H NMR, a standard single-pulse experiment is typically performed. For 3C NMR, a
proton-decoupled experiment is used to simplify the spectrum.

e The acquired data (Free Induction Decay - FID) is then Fourier transformed to generate the
frequency-domain NMR spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method):

e As 4,4-Dimethyl-2-cyclohexen-1-one is a liquid at room temperature, a "neat" spectrum
can be obtained by placing a drop of the pure liquid between two salt plates (e.g., NaCl or
KBr).[8][9]

 Alternatively, a thin film can be prepared by dissolving a small amount of the compound in a
volatile solvent (like methylene chloride or acetone), applying a drop of the solution to a
single salt plate, and allowing the solvent to evaporate.[10]
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Data Acquisition:

o A background spectrum of the empty salt plates (or the plate with the evaporated solvent) is
recorded.

e The sample is placed in the IR beam path of the spectrometer.

o The infrared spectrum is recorded, typically in the range of 4000-400 cm~1. The instrument
measures the absorption of infrared radiation at different frequencies, corresponding to the
vibrational modes of the molecule.[11]

Mass Spectrometry (MS)

Sample Introduction and lonization:

o The sample is introduced into the mass spectrometer, often via direct infusion or after
separation by Gas Chromatography (GC-MS).

o For GC-MS, the sample is vaporized and passed through a capillary column to separate it
from any impurities before entering the ion source.

e Inthe ion source, the sample molecules are ionized. Electron lonization (El) is a common
method where a high-energy electron beam bombards the molecules, causing them to lose
an electron and form a radical cation (the molecular ion).[12][13]

Mass Analysis and Detection:
e The newly formed ions are accelerated into a mass analyzer.

e The mass analyzer (e.g., a quadrupole or time-of-flight) separates the ions based on their
mass-to-charge (m/z) ratio.[14]

o A detector measures the abundance of ions at each m/z value. The resulting data is plotted
as a mass spectrum, showing the relative intensity of each ion.

Workflow Visualization
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The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound like 4,4-Dimethyl-2-cyclohexen-1-one.

General Workflow for Spectroscopic Analysis

Sample Preparation

Pure Compound
(4,4-Dimethyl-2-cyclohexen-1-one)

Preparation

Dissolve in
Deuterated Solvent (NMR)
or prepare Thin Film (IR)

MS Analysis
(Direct Inlet or GC)

Transfer to
NMR Tube or Salt Plate

NMR Analysis IR Analysis

Spectroscopic Analysis

NMR Spectrometer IR Spectrometer

Data Processing & Interpretation

Fourier Transform & Identify Functional Analyze Fragmentation
Peak Integration Group Frequencies Patterns

Results

Structural Elucidation
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Caption: General workflow for the spectroscopic analysis of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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